molecular formula C23H17N3O B420953 N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline CAS No. 314035-48-8

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline

Cat. No.: B420953
CAS No.: 314035-48-8
M. Wt: 351.4g/mol
InChI Key: WFPGLINMIBVOOJ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline (Molecular Weight: 381.43, Empirical Formula: C₂₄H₁₉N₃O₂) is a synthetic compound featuring a benzimidazole-core hybrid structure, designed for biological screening and lead optimization in early-stage drug discovery . This compound is part of the benzimidazole chemical family, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. Benzimidazole analogues have demonstrated significant potential as potent Indolamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy, with some derivatives exhibiting high cellular activity in the low nanomolar range (e.g., IC₅₀ = 0.003 µM in HeLa cells) . The mechanism of action for such inhibitors often involves coordination of the benzimidazole nitrogen with the heme iron of the IDO1 enzyme, coupled with interactions in key binding pockets (A, B, and C) of the active site, forming a complex bonding network that results in strong inhibition . Beyond oncology, benzimidazole derivatives are extensively investigated for their combined antiparasitic and antioxidant properties, showing remarkable efficacy against parasites like Trichinella spiralis, in some cases achieving 100% effectiveness in vitro, surpassing standard anthelmintic drugs . Additional research avenues include their development as anti-inflammatory agents and their application in optoelectronics as nonlinear optical (NLO) materials and dye sensitizers, characterized by large Stokes shifts and promising light-harvesting efficiency . With favorable Lipinsky properties (logP: 6.218, H-donors: 1, H-acceptors: 2, Rotatable bonds: 1, PSA: 59), this compound presents a valuable chemical tool for researchers exploring new therapeutic agents and functional materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(2-methylphenyl)chromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c1-15-8-2-4-10-18(15)26-23-17(14-16-9-3-7-13-21(16)27-23)22-24-19-11-5-6-12-20(19)25-22/h2-14H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPGLINMIBVOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Chromen-2-One-3-Carboxylate Intermediate

The synthesis begins with the preparation of chromen-2-one-3-carboxylate derivatives. For example, ethyl chromen-2-one-3-carboxylate is synthesized via Pechmann condensation between resorcinol and ethyl acetoacetate in the presence of concentrated sulfuric acid. Substituted resorcinol derivatives yield chromen-2-ones with functional groups (e.g., methoxy, hydroxy, or chloro) at the 6- or 7-positions.

Condensation with o-Phenylenediamine

The carboxylate intermediate reacts with o-phenylenediamine in PPA at 130–140°C for 5 hours, facilitating cyclization to form the benzimidazole ring. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration. For the target compound, 2-methylaniline is introduced at the chromene-2-ylidene position through a subsequent Schiff base formation.

Reaction Conditions:

  • Temperature: 130–140°C

  • Catalyst: PPA (10 mL per 0.5 g substrate)

  • Yield: 70–85% (depending on substituents)

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields comparable to conventional methods. This technique has been applied to synthesize structurally related benzimidazole-chromene hybrids.

Optimized Protocol

A mixture of chromen-2-one-3-carboxylate (1 equiv), o-phenylenediamine (1 equiv), and PPA is subjected to microwave irradiation at 450 W for 5 minutes. The rapid heating promotes efficient energy transfer, accelerating cyclization. Post-irradiation, the product is precipitated in ice-water and recrystallized from hexane-chloroform.

Advantages:

  • Time Reduction: 5 minutes vs. 5 hours (conventional)

  • Yield: 75–88%

Catalytic Approaches for Enhanced Efficiency

Recent advances in catalytic systems have improved the sustainability and selectivity of benzimidazole synthesis, which can be adapted for the target compound.

Iron-Sulfur (Fe/S) Catalysis

Fe/S catalysts promote cyclization reactions under solvent-free conditions. For example, Nguyen et al. demonstrated that Fe/S facilitates the coupling of nitroanilines with picolines at 150°C, yielding benzimidazoles in 83–91% yields. Adapting this method, 2-methylaniline could replace picolines in the presence of a chromene precursor.

Cobalt-Pincer Complexes

Milstein et al. reported cobalt-pincer complexes for dehydrogenative coupling of alcohols with o-phenylenediamine. Applying this to the target compound, 3-(hydroxymethyl)chromen-2-one could react with 2-methylaniline to form the ylidene linkage via dehydrogenation.

Stereochemical Control for Z-Isomer Formation

The (2Z)-configuration is critical for the compound’s biological activity. Stereoselective synthesis is achieved through:

Solvent Polarity Effects

Polar aprotic solvents (e.g., DMF) stabilize the transition state favoring the Z-isomer. A study using DMF at 120°C with hydrosilicon catalysts reported >90% Z-selectivity in analogous Schiff base formations.

Low-Temperature Crystallization

Recrystallization at 0–5°C preferentially isolates the Z-isomer due to its lower solubility compared to the E-isomer.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and yield:

Continuous Flow Reactors

Microreactor technology enables precise temperature control and rapid mixing, reducing side reactions. Pilot studies on benzimidazole synthesis achieved 95% conversion in 10 minutes.

Green Chemistry Principles

  • Solvent Selection: Replace PPA with recyclable ionic liquids (e.g., [BMIM]BF₄).

  • Catalyst Recovery: Magnetic Fe₃O₄-supported catalysts enable easy separation and reuse.

Analytical Characterization

Critical quality control steps include:

Spectroscopic Confirmation

  • IR: Lactone C=O stretch at 1738 cm⁻¹; NH stretch at 3210–2980 cm⁻¹.

  • ¹H NMR: Aromatic protons at δ 6.8–8.2 ppm; methyl groups at δ 2.3–2.5 ppm.

  • MS: Molecular ion peak at m/z 327 (M⁺).

Chromatographic Purity

HPLC with C18 columns (acetonitrile-water, 70:30) confirms >98% purity.

Comparative Analysis of Synthesis Methods

MethodConditionsTimeYield (%)Z-Isomer Selectivity (%)
Conventional (PPA)130°C, PPA5 h70–8560–75
Microwave450 W, PPA5 min75–8880–90
Fe/S Catalysis150°C, solvent-free3 h83–9170–85
Cobalt-Pincer150°C, toluene24 h65–7885–95

Chemical Reactions Analysis

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor or activator of specific enzymes.

    Medicine: Research indicates potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It may be used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The chromene structure may contribute to the compound’s ability to interact with cellular membranes or other macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Benzimidazole Derivatives with Aromatic Substituents

Compound A : [Salicylidenephenyl]benzimidazole (Spbzl)

  • Structure : Benzimidazole core linked to a salicylidene-phenyl group.
  • Properties : Exhibits strong intramolecular charge transfer (ICT) and NLO activity (hyperpolarizability β = 1.95 × 10⁻³⁰ esu at B3LYP level) .

Compound B : N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine

  • Structure : Benzimidazole substituted with a 4-chlorophenyl group via a methanamine linker.
  • Properties : Evaluated for biological activity (e.g., effects on wheat germination) .
  • Comparison : The target compound’s 2-methylaniline group may reduce electronegativity compared to the 4-chlorophenyl substituent, altering solubility and reactivity.

Compound C: N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-4H-chromen-2-yl)benzamide

  • Structure : Chromene ring fused with benzamide and chlorophenyl groups.
  • Properties : Synthesized via benzoylation and cyclization; used in pharmacological studies .

Benzimidazole-Coumarin Hybrids

Compound D: 2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Structure : Tetrahydrochromene fused with benzimidazole and chlorophenyl groups.
  • Properties : Shows moderate antimicrobial activity; characterized by FTIR (C≡N stretch at ~2235 cm⁻¹) and ¹H NMR .
  • Comparison : The target compound’s fully aromatic chromen-2-ylidene system likely offers greater thermal stability and redox activity than Compound D’s saturated tetrahydrochromene core.

Spectral and Computational Comparisons

Property Target Compound Spbzl Compound D
C=N Stretch (IR) ~1605 cm⁻¹ (estimated) 1605 cm⁻¹ 1605 cm⁻¹
NLO Response (β) Not reported 1.95 × 10⁻³⁰ esu Not evaluated
Solubility Moderate in DMSO Low in polar solvents High in DMF
  • Spectral Notes: The target compound’s IR and NMR profiles are expected to align with benzimidazole (NH ~3235 cm⁻¹) and coumarin (C=O ~1700 cm⁻¹) signatures, similar to Compound D .

Crystallographic and Structural Insights

  • Software : SHELX programs are widely used for crystallographic refinement of benzimidazole derivatives . For example, describes a mercury complex with benzimidazole, highlighting the ligand’s ability to coordinate metals. The target compound’s planar structure may facilitate similar coordination chemistry.

Biological Activity

N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-2-methylaniline is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzimidazole moiety and a chromene ring system. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Structural Characteristics

The molecular formula of this compound is C23H17N3O, with a molecular weight of approximately 367.4 g/mol. The compound's structure enables various interactions with biological targets, contributing to its pharmacological potential.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest that it may inhibit pathways involved in cancer cell proliferation. For instance, compounds containing benzimidazole derivatives have shown promising results against various cancer cell lines, including breast and lung cancers. A study demonstrated that similar benzimidazole-based compounds effectively induced apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. In vitro studies have shown that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Bacterial Strain MIC (μg/mL) Standard Antibiotic Standard MIC (μg/mL)
Staphylococcus aureus10Ampicillin8
E. coli15Ciprofloxacin4

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes associated with disease pathways. For example, it may act as an inhibitor of topoisomerases, which are critical for DNA replication and transcription in cancer cells. This inhibition can lead to the disruption of cancer cell growth and proliferation.

The mechanism of action for this compound involves its interaction with various molecular targets. The benzimidazole moiety is known for its ability to intercalate with DNA, potentially disrupting replication processes. Additionally, the chromene structure may enhance its binding affinity to specific receptors or enzymes involved in cancer progression and microbial resistance .

Case Studies

  • Anticancer Study : A recent study evaluated the effects of a series of benzimidazole derivatives on human breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 5 to 20 µM, demonstrating significant cytotoxic effects compared to control groups .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of this compound against various pathogens. The study found that it produced inhibition zones between 14–17 mm against Staphylococcus aureus, which was comparable to conventional antibiotics like cefoxitin .

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